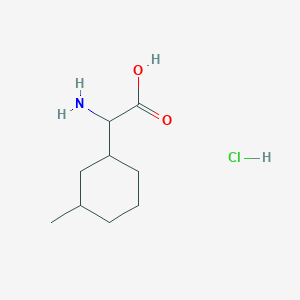
2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride” is an amino acid derivative with potential applications in the field of science and industry. It has a CAS Number of 409094-83-3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code:1S/C9H17NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H . Physical and Chemical Properties Analysis
The compound is a powder with a molecular weight of 207.7 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Amino acids and their derivatives, including structures similar to "2-Amino-2-(3-methylcyclohexyl)acetic acid; hydrochloride," are pivotal in the synthesis and characterization of new compounds. For instance, the synthesis of Schiff base ligands from amino acids and their metal complexes has been explored for their antioxidant and enzymatic inhibition activities, revealing potential therapeutic applications (Ikram et al., 2015). Similarly, the synthesis of 4-unsubstituted 2,5-dioxooctahydroquinoline-3-carboxylates via multi-component reactions demonstrates the versatility of amino acid derivatives in generating pharmacologically relevant structures (Gu & Georg, 2013).
Biological Activities and Screening
Research into compounds structurally related to "2-Amino-2-(3-methylcyclohexyl)acetic acid; hydrochloride" often investigates their biological activities. New proteinogenic amino acid conjugates have been synthesized and assessed for their anti-inflammatory and analgesic properties, showing promise as nonulcerogenic alternatives to existing drugs (Shalaby et al., 1998). Furthermore, the synthesis of aryloxyacetic acid analogs and their screening for antimicrobial activity highlight the potential of amino acid derivatives in addressing infectious diseases (Dahiya, Pathak, & Kaur, 2008).
Mechanistic Studies and Chemical Reactions
Mechanistic studies and reactions involving amino acid derivatives offer insights into their chemical behavior and potential applications. The asymmetric Michael reaction, for instance, has been employed to produce optically active compounds, demonstrating the importance of stereochemistry in synthesizing biologically active molecules (Takeda, Hoshiko, & Mukaiyama, 1981). Additionally, the exploration of ring-chain tautomerism and its application in synthesizing complex structures from simple precursors further illustrates the chemical versatility of these compounds (Langschwager & Hoffmann, 1995).
Safety and Hazards
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Eigenschaften
IUPAC Name |
2-amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCUKHDMZTDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
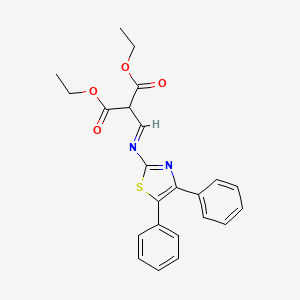

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964914.png)
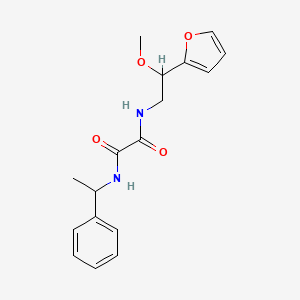
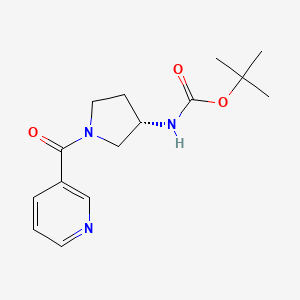
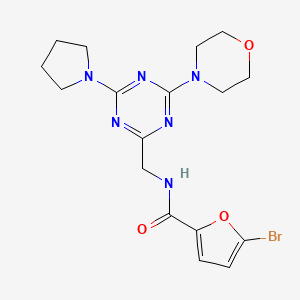
![1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2964920.png)
![2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2964921.png)


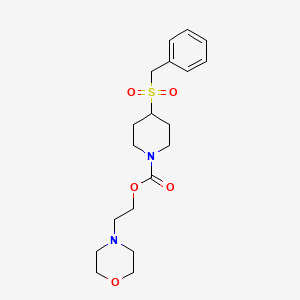
![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2964929.png)
![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2964931.png)
![2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2964933.png)
